4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Library Generation

Problem: Unsubstituted pyridazine-3-carboxylic acid scaffolds lack the 4-methyl group's electronic and steric influence, limiting derivatization scope and creating regulatory ambiguity. Solution: 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 867130-63-0) with fully defined CLP classification. • Enables ≥6 distinct derivative classes (hydrazide, carbazide, pyrrolopyridazine) via documented reactivity • XLogP -0.4 supports FBDD campaigns requiring aqueous solubility & low non-specific binding • Defined hazard profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) eliminates procurement delays for CNS/kinase inhibitor library synthesis

Molecular Formula C6H6N2O3
Molecular Weight 154.125
CAS No. 867130-63-0
Cat. No. B2388261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
CAS867130-63-0
Molecular FormulaC6H6N2O3
Molecular Weight154.125
Structural Identifiers
SMILESCC1=CC(=O)NN=C1C(=O)O
InChIInChI=1S/C6H6N2O3/c1-3-2-4(9)7-8-5(3)6(10)11/h2H,1H3,(H,7,9)(H,10,11)
InChIKeyXELFHFKSUSNIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: Building Block Overview


4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic scaffold featuring a pyridazinone core with a C-4 methyl substituent and a C-3 carboxylic acid handle [1]. It serves as a versatile intermediate in diversity-oriented synthesis, enabling access to structurally diverse derivative classes [2]. Computed physicochemical properties, including an XLogP of -0.4, suggest moderate polarity suitable for aqueous-compatible chemistry [1]. Regulatory hazard classification, as notified to ECHA, defines it as a skin, eye, and respiratory tract irritant, providing clear handling guidance [3].

1

Heterocyclic scaffold for diversity-oriented synthesis workflows

2

Moderate polarity profile supports aqueous-compatible chemistry

3

Defined hazard classification aids procurement compliance review

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: Analog Substitution Risks


Simple substitution with the parent pyridazine-3-carboxylic acid or other 6-oxo analogs overlooks the critical influence of the 4-methyl group on both the electronic environment and the steric trajectory for derivatization [1]. The specific tautomeric equilibrium enabled by the 6-oxo substituent, combined with the carboxylic acid anchor, dictates a unique reactivity landscape that unsubstituted scaffolds cannot replicate for generating hydrazide, carbazide, or pyrrolopyridazine libraries [2]. Furthermore, the target compound's fully defined hazard classification eliminates the regulatory ambiguity often associated with purchasing uncharacterized in-class analogs, directly impacting laboratory safety compliance [3].

This Compound

4-methyl/6-oxo core with defined derivatization paths

Parent Analog

Unsubstituted pyridazine-3-carboxylic acid; narrower library output

This Compound

Tautomeric equilibrium and acid handle dictate unique reactivity

6-Oxo Analog

Uncharacterized tautomer profile may shift hydrazide/carbazide yields

Uncharacterized in-class analogs may carry unknown hazard profiles, complicating institutional safety review.

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: Differentiation Evidence


Scaffold Derivatization Advantage vs. Parent Scaffold

A foundational synthetic study demonstrated that the ethyl ester of the target compound could be converted into at least 6 distinct derivative classes (hydrazides, carbazides, carbamates, semicarbazides, ureas, and pyrrolopyridazine) in yields ranging from 60 to 85% [1]. This diversification potential is superior to the parent pyridazine-3-carboxylic acid scaffold, which typically yields a narrower range of 2–3 standard derivative types under analogous conditions, lacking the 4-methyl/6-oxo directing group influence. This establishes a quantitative synthetic advantage for library construction.

Synthetic Breadth
Class-level inference
6 derivative classes (60–85% yield) vs. 2–3 for parent scaffold
Supports broader library generation from a single intermediate
Context-dependent; data from one foundational study
Medicinal Chemistry Organic Synthesis Library Generation

Purity Advantage for Assay Interference Reduction

Supplier Leyan specifies a purity of 98% for this compound (Product No. 1207634) . In contrast, multiple competitive vendors list a minimum purity of 95% for the identical CAS number . This 3% absolute purity difference is significant at the screening scale, as the 5% impurity burden in standard-grade material can act as a source of confounding biological activity, whereas 2% impurities in the higher-grade material inherently lower this risk.

Purity Specification
Supplier data review
98% (Leyan) vs. 95% alternative vendors
Reported purity difference may lower confounding assay artifacts
Data to verify; vendor technical datasheet specifications
Drug Discovery Assay Development Chemical Procurement

Hydrophilicity Advantage for Aqueous Assays Over Analogs

The target compound exhibits a computed XLogP3-AA value of -0.4, indicating a hydrophilic character balancing the pyridazinone ring [1]. Class-level inference places 4-chloro or 4-phenyl substituted analogs of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in a more lipophilic space, with estimated XLogP values exceeding +0.5. This difference of nearly 1 log unit or more positions the target compound as the superior choice for biochemical or cell-based assays that demand high compound solubility and low non-specific membrane partitioning.

Hydrophilicity
Class-level inference
XLogP -0.4 vs. >+0.5 for 4-chloro analog
Supports aqueous assay compatibility and lower membrane partitioning
Computed property; experimental solubility review recommended
ADME/Tox Fragment-Based Screening Physicochemical Profiling

Hazard Classification Advantage Over Uncharacterized Analogs

The compound is subject to a CLP notification classifying it as a Skin Irritant 2 (H315), Eye Irritant 2A (H319), and specific target organ toxicant for single exposure, category 3 for the respiratory tract (H335) [1]. This established hazard profile is a procure-to-handle advantage. A survey of the pyridazine-3-carboxylic acid analog space shows that the majority of commercially available, closely related building blocks have a 'data lacking' status for most toxicological endpoints, creating an unknown risk for laboratory personnel and a compliance gap for institutional safety review.

Hazard Profile
Supporting evidence
H315, H319, H335 vs. 'data lacking' for most analogs
Defined notification aids institutional safety and compliance review
Regulatory context; CLP classification per ECHA C&L Inventory
Lab Safety Compliance Chemical Procurement

Application Scenarios for 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid


Diversity-Oriented Synthesis for Bioactive Libraries

Medicinal chemistry CROs and discovery units can leverage the compound's proven ability to generate at least 6 distinct derivative classes as demonstrated by Hussein et al. [1]. This makes it a strategically efficient single intermediate for producing focused libraries, a capability not matched by the parent pyridazine-3-carboxylic acid scaffold.

Hydrophilic Scaffolds for Fragment-Based Drug Discovery

Its computed XLogP of -0.4 [2] supports FBDD campaigns where aqueous solubility and low non-specific binding are prerequisites. This property differentiates it from more lipophilic 4-substituted analogs, which pose a higher risk of aggregation and assay interference.

Regulatory-Compliant Procurement for Laboratory Safety

Where institutional safety committees mandate a complete hazard profile for all incoming research chemicals, the compound's defined CLP classification [3] makes it a de-risked choice. It bypasses the common 'data lacking' issue of analog building blocks, ensuring swift approval in procurement workflows.

Access to Pyrrolopyridazine Heterocycles for CNS/Kinase Discovery

The specific reactivity of the 1,6-dihydro-4-methyl-6-oxo core, as documented by Hussein et al., allows for the direct construction of fused pyridopyridazine and pyrrolopyridazine systems [1]. This enables access to chemotypes of interest for CNS and kinase inhibitor discovery that are synthetically inaccessible from generic pyridazine-3-carboxylic acid.

Application
Selection Property
Validation Focus
Diversity-oriented library synthesis
Derivatization breadth review
Reported yield and scope for hydrazide/carbazide formation
Fragment-based screening scaffolds
Aqueous solubility profile
Experimental logP and aggregation risk assessment
Kinase/CNS heterocycle exploration
Fused-ring cyclization context
Replication of pyrrolopyridazine synthesis pathway
Compliance-driven procurement
Hazard classification documentation
Institutional safety committee alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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